molecular formula C4H8O3 B046314 2,2-Dimethoxyacetaldehyde CAS No. 51673-84-8

2,2-Dimethoxyacetaldehyde

Cat. No. B046314
CAS RN: 51673-84-8
M. Wt: 104.1 g/mol
InChI Key: OGFKTAMJLKHRAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2-dimethoxyacetaldehyde involves chemodivergent reactions with anilines, highlighting the compound's ability to undergo both C-C bond cleavage and rearrangement processes. Luxia Guo et al. (2020) demonstrated that in the presence of O2, 2,2-dimethoxyacetaldehyde reacts with aniline to form a new C-N bond through a C-C bond cleavage reaction. Conversely, in the absence of O2, a Heyns rearrangement occurs, leading to the formation of methyl phenylglycinate by generating a new C-O bond (Guo et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds to 2,2-dimethoxyacetaldehyde, such as polymerization catalysts of acetaldehyde and its derivatives, has been elucidated through X-ray crystallography. Kai et al. (1972) determined the structure of a stereospecific polymerization catalyst, revealing a dimeric molecule with a C2-2 symmetry and providing insights into the bonding and coordination around aluminum atoms (Kai et al., 1972).

Chemical Reactions and Properties

2,2-Dimethoxyacetaldehyde participates in various chemical reactions, showcasing its versatility. For instance, Arai et al. (1998) described its use in protecting carboxylic acids, illustrating its stability under basic conditions and its ability to regenerate corresponding carboxylic acids through specific treatments (Arai et al., 1998).

Physical Properties Analysis

The physical properties, such as thermal stability and glass formation abilities of derivatives of 2,2-dimethoxyacetaldehyde, have been studied, highlighting their significant thermal stability and potential for application in materials science. Bucinskas et al. (2015) investigated isomeric dimethoxycarbazoles, showing high thermal stabilities with 5% weight loss temperatures exceeding 375 °C (Bucinskas et al., 2015).

Chemical Properties Analysis

The chemical properties of 2,2-dimethoxyacetaldehyde derivatives, such as their reactivity and transformations, have been explored in various studies. Siebert et al. (2018) demonstrated a selective synthesis approach from carbon dioxide to a formaldehyde derivative, underlining the compound's role in sustainable chemistry and its potential for efficient and selective transformation processes (Siebert et al., 2018).

Scientific Research Applications

  • Synthesis of N-arylformamides and Methyl Phenylglycinates : Guo et al. (2020) reported that acid-catalyzed chemodivergent reactions of 2,2-dimethoxyacetaldehyde and anilines enable efficient synthesis of these compounds from biomass-derived platform molecules (Guo et al., 2020).

  • Bactericidal Activity : Woolfson (1977) found that Dimethoxane, a derivative of 2,2-dimethoxyacetaldehyde, exhibits broad-spectrum bactericidal activity, suggesting its potential as a preservative for pharmaceutical systems (Woolfson, 1977).

  • Synthesis of Polysubstituted Proline Derivatives : Mancebo‐Aracil et al. (2015) demonstrated that silver-catalyzed multicomponent 1,3-dipolar cycloaddition of 2-oxoaldehydes-derived azomethine ylides, including 2,2-dimethoxyacetaldehyde, allows for the synthesis of these derivatives with high diastereoselection (Mancebo‐Aracil et al., 2015).

  • Synthesis of 1-Substituted 1,2,3-Triazoles : Patterson et al. (2020) presented a simple and efficient 3-component synthesis of 1-substituted 1,2,3-triazoles using primary amine, 2,2-dimethoxyacetaldehyde, and tosylhydrazide, yielding good to excellent yields with a wide range of functional groups (Patterson et al., 2020).

  • Oxidation in a Jet-Stirred Reactor : Daly et al. (2001) studied the oxidation of dimethoxymethane (a related compound) in a jet-stirred reactor, leading to the formation of formaldehyde and dimethyl ether, with surface-catalyzed reactions at low temperatures (Daly et al., 2001).

  • Selective Oxidation of Methanol : Fu and Shen (2007) demonstrated the selective oxidation of methanol to dimethoxymethane under mild conditions using V2O5/TiO2 catalysts with enhanced surface acidity (Fu & Shen, 2007).

  • Use in Fuel Cells : Prakash et al. (2007) analyzed the performance of dimethoxymethane and trimethoxymethane in liquid-feed direct oxidation fuel cells, finding that while they offer logistical advantages over methanol, their overall performance is inferior under typical operating conditions (Prakash et al., 2007).

Safety And Hazards

2,2-Dimethoxyacetaldehyde is classified as a combustible liquid (Category 4, H227) and may cause an allergic skin reaction (Skin Sens. 1, H317) . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves .

Future Directions

Future research on 2,2-Dimethoxyacetaldehyde could explore its potential in the synthesis of indoles or carbazoles using the oxidized lignin model compound α-hydroxyacetophenone . It could also be used in the development of new synthetic pathways that do not involve the use of halogenated components or reduction methodologies that produce stoichiometric waste .

properties

IUPAC Name

2,2-dimethoxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-6-4(3-5)7-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFKTAMJLKHRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068659
Record name Acetaldehyde, dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethoxyacetaldehyde

CAS RN

51673-84-8
Record name 2,2-Dimethoxyacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51673-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetaldehyde, 2,2-dimethoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetaldehyde, 2,2-dimethoxy-
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Record name Acetaldehyde, dimethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethoxyacetaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
L Guo, Z Chen, H Zhu, M Li, Y Gu - Chinese Chemical Letters, 2021 - Elsevier
Chemodivergent reactions of 2,2-dimethoxyacetaldehyde and anilines were described, which were established on the basis of either a Csingle bondC bond cleavage or a …
Number of citations: 3 www.sciencedirect.com
FJN Moles, A Banon-Caballero, G Guillena… - Tetrahedron …, 2014 - Elsevier
Aqueous 2,2-dimethoxyacetaldehyde (60% wt solution) is used as an acceptor in aldol reactions, with cyclic and acyclic ketones and aldehydes as donors, organocatalyzed by 10 mol …
Number of citations: 13 www.sciencedirect.com
L Guo, J Li, L Vaccaro, M Li, Y Gu - Green Chemistry, 2021 - pubs.rsc.org
N-Aryl/alkyl 3-carbonylpyrroles are ubiquitous in compounds of biological and material significance, whereas their synthesis traditionally requires a multistep protocol. Herein a kalinite …
Number of citations: 2 pubs.rsc.org
A Cayuelas, O Larranaga, C Najera, JM Sansano… - Tetrahedron, 2016 - Elsevier
The enantioselective Taniaphos·silver fluoride-catalyzed enantioselective 1,3-dipolar cycloaddition using 2,2-dimethoxyacetaldehyde derived imino esters and maleimides is described. …
Number of citations: 13 www.sciencedirect.com
J Mancebo-Aracil, A Cayuelas, C Najera, JM Sansano - Tetrahedron, 2015 - Elsevier
The silver-catalysed multicomponent reaction between ethyl glyoxylate, 2,2-dimethoxyacetaldehyde, or phenylglyoxal as aldehyde components with a α-amino ester hydrochloride and …
Number of citations: 15 www.sciencedirect.com
M Vardé, C Marino, E Repetto… - European Journal of …, 2022 - Wiley Online Library
3‐Dipolar cycloadditions were conducted starting from azomethine ylides and enantiomerically pure sugar‐derived dihydropyranones. The ylide intermediates were generated from …
G Galvani, R Lett, C Kouklovsky - Synlett, 2015 - thieme-connect.com
The nonreductive cleavage of a model 3,6-dihydro-1,2-oxazine by condensation of 2,2-dimethoxyacetaldehyde under aqueous conditions is investigated. Depending on the pH of the …
Number of citations: 7 www.thieme-connect.com
SJM Patterson, PR Clark, GD Williams… - Tetrahedron …, 2020 - Elsevier
This paper details a simple and efficient 3-component synthesis of 1-substituted 1,2,3-triazoles using a primary amine, 2,2-dimethoxyacetaldehyde and tosylhydrazide. The reaction …
Number of citations: 6 www.sciencedirect.com
P Ziosi, C Paolucci, F Santarelli, T Tabanelli… - …, 2018 - Wiley Online Library
A new process for the synthesis of hydroxytyrosol (3,4‐dihydroxyphenylethanol), the most powerful natural antioxidant currently known, by means of a two‐step approach is reported. …
PD de María, T Stillger, M Pohl, M Kiesel… - Advanced Synthesis …, 2008 - Wiley Online Library
Thiamine diphosphate (ThDP)‐dependent enzymes like benzaldehyde lyase from Pseudomonas fluorescens (BAL) and benzoylformate decarboxylase from Pseudomonas putida (BFD…
Number of citations: 44 onlinelibrary.wiley.com

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